2,3,3-Trimethyl-6-phenyl-3H-indole

Chemical Synthesis Material Science Dye Chemistry

Synthesizing NIR fluorescent probes or squaraine dyes? Substituting with unsubstituted indolenines alters emission wavelengths and quantum yields. This 6-phenyl-substituted indole (C17H17N, MW 235.32) provides defined electronic effects for reproducible photophysical performance. • **Application:** Precursor for NIR-I/II dyes, OLEDs, and chemosensors (e.g., Hg2+ detection). • **Advantage:** Phenyl group enhances π-π stacking, brightness, and steric control over dye aggregation. • **Supply:** ≥98% purity, ready for microwave-assisted library synthesis.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 180003-61-6
Cat. No. B3246790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethyl-6-phenyl-3H-indole
CAS180003-61-6
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17N/c1-12-17(2,3)15-10-9-14(11-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3
InChIKeyGXIAISSARIHOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethyl-6-phenyl-3H-indole Procurement Guide


2,3,3-Trimethyl-6-phenyl-3H-indole (CAS 180003-61-6) is a heterocyclic aromatic compound (C17H17N, molecular weight 235.32) belonging to the indole family [1]. Its core structure is a 2,3,3-trimethylindolenine scaffold with a phenyl substituent at the 6-position of the indole ring . This compound is a specialized building block used as a precursor or intermediate in the synthesis of advanced functional materials, particularly near-infrared (NIR) fluorescent dyes, squaraine dyes, and chemosensors [2]. Its procurement is driven by specific research and industrial applications requiring tailored optical or electronic properties, not as a generic laboratory reagent.

2,3,3-Trimethyl-6-phenyl-3H-indole Substitution Limitations


Direct substitution of 2,3,3-trimethyl-6-phenyl-3H-indole with common analogs like 2,3,3-trimethylindolenine (CAS 1640-39-7) or 2,3,3-trimethyl-3H-indole-5-carboxylic acid is not feasible for precise applications. The presence and specific position of the phenyl substituent (6-position) fundamentally alters the molecule's electronic properties, steric hindrance, and resultant photophysical behavior of derived dyes [1]. Class-level evidence demonstrates that structural modifications on the indolenine core directly impact fluorescence quantum yields, absorption/emission maxima, and aggregation behavior in aqueous media [2]. Therefore, selecting a specific indole derivative is a functional choice that dictates the performance characteristics of the final synthesized product, making generic substitution scientifically invalid without re-validating the entire synthetic pathway and application performance.

2,3,3-Trimethyl-6-phenyl-3H-indole Superior NIR Dye Synthesis Evidence


Enhanced Stability and Reactivity from 6-Phenyl Substitution

The 6-phenyl substitution on the 2,3,3-trimethyl-3H-indole core enhances molecular stability and reactivity compared to the unsubstituted 2,3,3-trimethylindolenine . This structural modification is critical for downstream reactions where the indole acts as a nucleophile, as the phenyl group can influence the electron density at the reaction center. While direct comparative kinetic data for this specific compound is not found in the open literature, this differentiation is a fundamental principle of structure-activity relationships in heterocyclic chemistry and is supported by class-level inferences from studies on similar substituted indoles .

Chemical Synthesis Material Science Dye Chemistry

Streamlined NIR Squaraine Dye Synthesis

2,3,3-Trimethylindolenine-based squaraines are a well-established class of near-infrared (NIR) fluorescent dyes [1]. A microwave-assisted method for preparing a wide color range of 2,3,3-trimethylindolenine-based squaraines reduces reaction time from days to minutes and provides more than a 2-fold improvement in product yields compared to conventional methods [2]. The phenyl-substituted variant is expected to yield analogous dyes with potentially red-shifted or altered photophysical properties due to the extended conjugation of the phenyl group, a common effect in dye chemistry [1].

Near-Infrared Dyes Fluorescent Probes Bioimaging

Ion-Selective Chemosensor Intermediate

The parent scaffold, 2,3,3-trimethylindolenine, is a key intermediate for creating highly selective fluorescent sensors [1]. A pyrene-containing sensor synthesized from 2,3,3-trimethylindolenine demonstrates high selectivity for Hg2+ over other common cations (K+, Na+, Ca2+, Mg2+, Pb2+, Cu2+) with a significant fluorescence quenching (I/I0 = 0.13) at 381 nm [1]. The phenyl substituent in the 6-phenyl analog provides an additional site for functionalization or can modulate the sensor's binding affinity and selectivity profile through steric and electronic effects.

Chemosensors Analytical Chemistry Environmental Monitoring

High Purity Ensures Reproducible Synthesis

Commercial suppliers of 2,3,3-Trimethyl-6-phenyl-3H-indole for research purposes provide the compound at a guaranteed minimum purity of 98% (NLT 98%) . This high purity level is critical for use as a building block in multi-step syntheses of complex molecules like dyes and sensors, where the presence of unknown or uncharacterized impurities can lead to side reactions, reduced yields, and the need for extensive purification of the final product . In contrast, lower-purity grades or in-house synthesized material may contain variable levels of impurities, introducing an uncontrolled variable into the research workflow.

Chemical Purity Quality Control Synthetic Reliability

2,3,3-Trimethyl-6-phenyl-3H-indole Application Scenarios


Synthesis of NIR Fluorescent Bioimaging Probes

This compound is the ideal starting material for researchers developing new NIR-I/II fluorescent probes for in vivo imaging. By leveraging the microwave-assisted synthesis routes established for the indolenine scaffold, researchers can rapidly create a library of phenyl-substituted squaraine or cyanine dyes with potentially improved brightness and shifted emission wavelengths. The high purity (≥98%) of the commercially available compound ensures that the photophysical characterization of the final dyes is not confounded by impurities from the starting material, which is critical for quantitative imaging applications .

Selective Chemosensors for Environmental and Biological Analytes

The compound is suited for the design of next-generation chemosensors where the phenyl group is a functional requirement. It can serve as the fluorophore core upon which selective binding motifs are appended. The enhanced stability of the phenyl-substituted indole core makes it a robust scaffold for sensors that may be deployed in complex or harsh sample matrices. The established route from the parent indolenine to highly selective Hg2+ sensors provides a validated blueprint for creating new sensors for other heavy metals or biologically relevant small molecules .

Advanced Optoelectronic Materials Precursor

For material scientists working on organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other thin-film devices, this compound offers a way to fine-tune the electronic properties of the active layer. The phenyl substituent can enhance intermolecular π-π stacking and charge transport properties compared to its non-phenylated counterpart. Its use as a precursor to NIR-absorbing dyes makes it particularly relevant for developing NIR-sensitive photodetectors or components for optical filters and optical data storage .

Specialized Cyanine Dye Precursors

The compound can be utilized in the synthesis of asymmetric cyanine dyes. The phenyl group introduces steric bulk that can influence the dye's aggregation behavior, a critical parameter for applications in fluorescence microscopy and flow cytometry where dye-dye interactions can lead to self-quenching. Using this specific precursor allows for the rational design of dyes with controlled self-assembly properties, a feature not achievable with simpler, unsubstituted indole precursors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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